3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine moiety: This step often involves nucleophilic substitution reactions.
Attachment of aromatic and ether groups: These steps may involve Suzuki-Miyaura coupling reactions or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its morpholine moiety.
Biological Studies: It can be used to study the interactions between small molecules and proteins, particularly those involved in signal transduction pathways.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with neurotransmitter receptors, while the aromatic and ether groups can participate in π-π stacking interactions with proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione: shares similarities with other pyrrolidine-based compounds, such as:
Uniqueness
The uniqueness of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione lies in its combination of a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups. This combination of structural features gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C33H36N2O6 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O6/c1-24-8-5-6-11-28(24)41-23-22-40-27-14-12-25(13-15-27)30-29(31(36)26-9-3-2-4-10-26)32(37)33(38)35(30)17-7-16-34-18-20-39-21-19-34/h2-6,8-15,30,36H,7,16-23H2,1H3/b31-29+ |
InChI Key |
PBDHSVHEJMPQLX-OWWNRXNESA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Origin of Product |
United States |
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